Product packaging for 7-azidoheptane-1-sulfonyl chloride(Cat. No.:CAS No. 2169411-86-1)

7-azidoheptane-1-sulfonyl chloride

Cat. No.: B6605017
CAS No.: 2169411-86-1
M. Wt: 239.72 g/mol
InChI Key: HAIBJMTVNOSXKS-UHFFFAOYSA-N
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Description

7-Azidoheptane-1-sulfonyl chloride is a specialty organic compound featuring two highly reactive functional groups: a sulfonyl chloride and an organic azide . This bifunctional nature makes it a valuable building block in various research fields, particularly in click chemistry and as a molecular linker. The sulfonyl chloride group is highly electrophilic, readily undergoing reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively . Concurrently, the terminal azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkynes, enabling efficient and selective bioconjugation . This compound is particularly useful for synthesizing more complex sulfonated molecules or for introducing a sulfonamide linkage and an azide "handle" onto a target molecule in a single step. The seven-carbon alkyl chain provides sufficient spacing between the two functional groups, which can be critical in applications like probe design and materials science. Predicted mass spectrometry data indicates a molecular weight for the [M+H] + ion at m/z 240.05681 . Applications & Research Value: • Bioconjugation: Serves as a heterobifunctional crosslinker for labeling biomolecules. The azide allows for subsequent "click" coupling with modified dyes or tags. • Chemical Synthesis: A versatile intermediate for creating sulfonamide-based compound libraries or for incorporating a long-chain azido group into larger architectures. • Materials Science: Can be used to modify surfaces or polymers with sulfonate or azide functionalities. Handling & Safety: This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use. As with all sulfonyl chlorides and organic azides, appropriate safety precautions must be taken. These reagents can be moisture-sensitive and should be stored cold and under an inert atmosphere. Organic azides should be treated as potential explosives and handled with care, especially in concentrated form.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClN3O2S B6605017 7-azidoheptane-1-sulfonyl chloride CAS No. 2169411-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azidoheptane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN3O2S/c8-14(12,13)7-5-3-1-2-4-6-10-11-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIBJMTVNOSXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=[N+]=[N-])CCCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Azidoheptane 1 Sulfonyl Chloride

Precursor Synthesis and Functional Group Interconversions

The construction of 7-azidoheptane-1-sulfonyl chloride hinges on the effective synthesis of alkane-1-sulfonyl chlorides and the subsequent or concurrent introduction of the azide (B81097) group. These processes often involve multi-step sequences and various reagents to achieve the desired transformations.

Synthesis of Alkane-1-sulfonyl Chlorides

The formation of the sulfonyl chloride moiety (-SO₂Cl) on an alkane chain is a critical step. Several general methods are employed for this purpose, each with its own set of advantages and substrate scope.

A prevalent and efficient method for synthesizing sulfonyl chlorides is the oxidative chlorination of thiols (R-SH) or disulfides (R-S-S-R). organic-chemistry.orgorganic-chemistry.orgnih.gov This approach involves the simultaneous oxidation of the sulfur atom and its chlorination. A variety of reagent systems have been developed to facilitate this transformation, offering mild conditions and high yields. organic-chemistry.orglookchem.comthieme-connect.com

One notable method employs a mixture of a nitrate (B79036) salt and chlorotrimethylsilane, which effectively converts thiols and disulfides to their corresponding sulfonyl chlorides. organic-chemistry.org The reaction typically proceeds at moderate temperatures, yielding high-purity products. Another effective system utilizes hydrogen peroxide in the presence of zirconium tetrachloride for the rapid and high-yielding oxidative chlorination of thiols and disulfides. organic-chemistry.org This method is advantageous due to its mild conditions and the avoidance of harsh reagents. thieme-connect.com

The combination of hydrogen peroxide and thionyl chloride has also been reported as a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org This method is characterized by its speed and efficiency. organic-chemistry.org Additionally, N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid or in a one-pot reaction with an amine or sodium azide provides a convenient route to sulfonyl chlorides and their derivatives. organic-chemistry.orgorganic-chemistry.org

Reagent SystemSubstrateKey Advantages
Nitrate salt / ChlorotrimethylsilaneThiols, DisulfidesMild, high yield and purity. organic-chemistry.org
H₂O₂ / Zirconium tetrachlorideThiols, DisulfidesExcellent yields, very short reaction times, mild conditions. organic-chemistry.orgthieme-connect.com
H₂O₂ / Thionyl chlorideThiolsHighly reactive, excellent yields, short reaction times. organic-chemistry.orgorganic-chemistry.org
N-Chlorosuccinimide / HClThiolsGood yields. organic-chemistry.org
N-Chlorosuccinimide / Tetrabutylammonium chloride / H₂OThiolsConvenient for in-situ synthesis of sulfonamides and sulfonyl azides. organic-chemistry.orgorganic-chemistry.org

Direct chlorosulfonation of alkanes is another route to alkane-1-sulfonyl chlorides. The Reed reaction, for instance, involves the reaction of an alkane with sulfur dioxide and chlorine. wikipedia.org More contemporary methods focus on greener and more practical approaches. For example, a bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts offers an environmentally friendly and safe procedure with high yields. organic-chemistry.org Similarly, sodium chlorite (B76162) can be used for the oxidative chlorosulfonation of these salts. organic-chemistry.org N-chlorosuccinimide has also been employed for the chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from alkyl halides. organic-chemistry.org

Alkane-1-sulfonyl chlorides can also be prepared from their corresponding sulfonic acids or sulfonamides. The conversion of sulfonic acids to sulfonyl chlorides is a common transformation, often employing chlorinating agents like thionyl chloride or phosphorus pentachloride. wikipedia.orgresearchgate.netthieme-connect.com More recent developments have introduced milder and more efficient reagents. For instance, 2,4,6-trichloro-1,3,5-triazine has been used as a chlorinating agent under neutral conditions. researchgate.net Another novel method utilizes 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) for the conversion of sulfonic acids to sulfonyl chlorides under solvent-free conditions, offering high efficiency and shorter reaction times. thieme-connect.com

The conversion of primary sulfonamides to sulfonyl chlorides has also been achieved. A notable method employs a pyrylium (B1242799) salt (Pyry-BF₄) as an activating agent in the presence of magnesium chloride as the chloride source. nih.gov This method is particularly useful for the late-stage functionalization of complex molecules due to its mild reaction conditions and tolerance of various functional groups. nih.gov

PrecursorReagent(s)Key Features
Sulfonic AcidThionyl chloride, Phosphorus pentachlorideTraditional methods. wikipedia.orgresearchgate.netthieme-connect.com
Sulfonic Acid2,4,6-trichloro-1,3,5-triazineNeutral conditions. researchgate.net
Sulfonic AcidTAPCSolvent-free, high efficiency. thieme-connect.com
Primary SulfonamidePyry-BF₄, MgCl₂Mild conditions, good for complex molecules. nih.gov

Introduction of the Azide Moiety

The introduction of the azide group (-N₃) is a crucial step in the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions.

The most common method for introducing an azide group into an organic molecule is through a nucleophilic substitution reaction. tutorchase.comuni-muenchen.de This involves reacting a halogenated precursor, such as an alkyl halide, with an azide salt, most commonly sodium azide (NaN₃). tutorchase.commasterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, where the azide ion acts as a nucleophile, displacing the halide ion. tutorchase.comstackexchange.com

For the synthesis of this compound, a suitable precursor would be a 7-haloheptane-1-sulfonyl chloride. The reaction would be carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the azide salt and promote the Sₙ2 reaction. masterorganicchemistry.com Microwave-assisted nucleophilic substitution of alkyl halides with alkali azides in aqueous media has also been shown to be a rapid and efficient method. organic-chemistry.org

The general reaction is as follows:

R-X + NaN₃ → R-N₃ + NaX (where X is a halogen) tutorchase.com

The choice of the halogen in the precursor can influence the reaction rate, with iodides being the most reactive, followed by bromides and then chlorides.

Diazo Transfer Methodologies for Aliphatic Azides

The introduction of the azide functionality onto an aliphatic chain, such as in the precursor to this compound, is frequently accomplished through a diazo transfer reaction. This method typically involves the reaction of a primary aliphatic amine with a diazo transfer reagent. The reaction proceeds via a nucleophilic attack of the amine onto the terminal nitrogen atom of the azide reagent. csbsju.edu

Several reagents have been developed for this transformation, each with distinct advantages in terms of reactivity, stability, and safety. Trifluoromethanesulfonyl azide (triflyl azide, TfN₃) is a highly effective reagent for this purpose. organic-chemistry.org Another prominent reagent is imidazole-1-sulfonyl azide, which is available as a more stable crystalline hydrochloride or hydrogensulfate salt. organic-chemistry.orgblogspot.com The hydrogensulfate salt is noted for its improved shelf-life and reduced hygroscopicity compared to the hydrochloride salt. blogspot.com More recently, fluorosulfuryl azide (FSO₂N₃) has been introduced as a powerful reagent for the diazotization of primary aliphatic amines, providing the corresponding azides in nearly quantitative yields under metal-free conditions. nih.govnih.govscripps.edu

The choice of reagent can be critical, especially when dealing with complex molecules containing sensitive functional groups. The reaction is typically performed in the presence of a base and a metal catalyst, such as copper(II) sulfate, to facilitate the transfer. The pH of the reaction medium is also a key parameter, often adjusted to around 8 to ensure the amine is sufficiently nucleophilic. blogspot.com

Table 1: Comparison of Common Diazo Transfer Reagents for Aliphatic Amine to Azide Conversion

Reagent Typical Conditions Advantages Disadvantages Citations
Triflyl Azide (TfN₃) Base (e.g., Et₃N), Metal Catalyst (e.g., CuSO₄) High efficiency Potentially explosive, requires careful handling organic-chemistry.org
Imidazole-1-sulfonyl azide HCl pH ~8, Metal Catalyst (e.g., CuSO₄) Crystalline, can be prepared on a large scale from inexpensive materials Hygroscopic, can decompose if wet organic-chemistry.orgblogspot.com
Imidazole-1-sulfonyl azide H₂SO₄ pH ~8, Metal Catalyst (e.g., CuSO₄) Better shelf-life, less hygroscopic than HCl salt --- blogspot.com
Fluorosulfuryl Azide (FSO₂N₃) Metal-free, often room temperature Nearly quantitative yields, high selectivity for aliphatic amines --- nih.govnih.gov

Convergent and Divergent Synthetic Strategies for this compound

The synthesis of a bifunctional molecule like this compound requires a carefully planned strategy to introduce both the azide and sulfonyl chloride groups onto the seven-carbon aliphatic chain. This can be approached through either convergent or divergent pathways, often involving stepwise functionalization and chemoselective transformations.

Chemoselective Transformations in Bifunctional Synthesis

The success of any stepwise synthesis of this compound is critically dependent on chemoselectivity. The reagents and conditions used to modify one functional group must not adversely affect the other functional group present in the molecule.

For instance, in Pathway A, the oxidative chlorination of the thiol to a sulfonyl chloride must be performed under conditions that are compatible with the azide group. Harsh oxidizing agents or highly acidic conditions could potentially react with or decompose the azide. Modern methods using reagents like N-chlorosuccinimide (NCS) in combination with dilute hydrochloric acid, or a system of hydrogen peroxide and thionyl chloride, offer milder alternatives to traditional reagents like chlorine gas. organic-chemistry.orgorganic-chemistry.org These methods have demonstrated good chemoselectivity, even in the presence of other functional groups. organic-chemistry.org

Conversely, in Pathway B, the nucleophilic substitution of the halide with sodium azide must not affect the sulfonyl chloride moiety. Sulfonyl chlorides are electrophilic and can react with nucleophiles. However, the azide substitution is typically performed under conditions where the sulfonyl chloride is stable. The choice of solvent and temperature is crucial to ensure the desired selective reaction occurs.

Advanced Synthetic Techniques and Reaction Optimization

Modern organic synthesis emphasizes the use of efficient, selective, and environmentally benign methods. The preparation of this compound can benefit from such advanced techniques, particularly in the formation of the sulfonyl chloride group and the fine-tuning of reaction conditions for both key transformations.

Catalytic Approaches in Sulfonyl Chloride Formation

Traditional methods for synthesizing sulfonyl chlorides often require stoichiometric amounts of harsh and hazardous reagents like chlorine gas or chlorosulfonic acid. rsc.org Recent advances have led to the development of milder and more selective catalytic methods for the oxidative chlorination of thiols, which would be applicable to the synthesis of this compound from a thiol precursor.

One such approach involves a metal-free, aerobic oxidation system. Thiols can be converted to sulfonyl chlorides using ammonium (B1175870) nitrate (AN) as a source of nitrogen oxides (NO/NO₂) in the presence of an aqueous solution of HCl and oxygen as the terminal oxidant. rsc.org This method is environmentally friendly and avoids the use of toxic metal catalysts.

Other catalytic systems for the oxidative chlorination of thiols include the use of N-chlorosuccinimide (NCS) or bleach (sodium hypochlorite) with S-alkylisothiourea salts as the thiol precursor. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org These methods are operationally simple, use readily available reagents, and offer high yields for a variety of alkanesulfonyl chlorides. organic-chemistry.org

Table 2: Selected Modern Methods for Alkanesulfonyl Chloride Synthesis from Thiol Precursors

Method Reagents Key Features Citations
H₂O₂/SOCl₂ Oxidation Hydrogen peroxide, Thionyl chloride Highly reactive, very short reaction times, mild conditions organic-chemistry.orgnih.gov
NCS-Mediated Oxidation N-Chlorosuccinimide, aq. HCl, Acetonitrile (B52724) Safe, controlled reaction, good to excellent yields organic-chemistry.org
Metal-Free Aerobic Oxidation Ammonium Nitrate, aq. HCl, O₂ Environmentally benign, metal-free rsc.org
Bleach-Mediated Oxidation Bleach (NaOCl), S-alkylisothiourea salts Economic, worker-friendly, easy purification organic-chemistry.org

Solvent Effects and Reaction Condition Tuning

The optimization of reaction conditions, particularly the choice of solvent, is crucial for maximizing the yield and selectivity of the key steps in the synthesis of this compound.

In the case of forming the azide group via nucleophilic substitution of an alkyl halide (as in Pathway B), the solvent plays a pivotal role in determining the reaction mechanism. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are known to accelerate Sₙ2 reactions. They solvate the cation (e.g., Na⁺) but leave the azide anion relatively "bare" and highly nucleophilic. This favors the desired backside attack on the primary alkyl halide, leading to the alkyl azide. csbsju.edulibretexts.org In contrast, polar protic solvents (e.g., water, alcohols) can solvate the azide anion through hydrogen bonding, reducing its nucleophilicity and potentially slowing down the Sₙ2 reaction. csbsju.edulibretexts.org Interestingly, solvent choice can be used to switch reactivity, where alkyl iodides react with sodium azide to generate alkyl radicals in nonpolar solvents, while the expected substitution product is formed in polar solvents. nih.gov

For the oxidative chlorination of a thiol, the solvent system must be chosen to ensure all reagents are soluble and the reaction proceeds at a controllable rate. For example, in the NCS-mediated oxidation of thiols, a mixture of acetonitrile and aqueous hydrochloric acid was found to provide a controlled and efficient reaction, preventing the runaway reactions observed in other solvents. organic-chemistry.org Tuning parameters such as reagent stoichiometry is also critical. For the H₂O₂/SOCl₂ system, an optimized molar ratio of thiol to H₂O₂ was found to be 1:3 to achieve the highest yields. organic-chemistry.org Careful control over temperature and reaction time is essential to prevent the formation of byproducts and ensure the integrity of both the azide and sulfonyl chloride functionalities.

Chromatographic Methods for Synthetic Verification

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the synthesis. rsc.org By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes), the disappearance of starting materials and the appearance of the product can be tracked. The spots can be visualized under UV light or by using a chemical stain like potassium permanganate. The retention factor (Rf) value of the product would be distinct from the starting materials and intermediates, providing a clear indication of the reaction's progression and completion.

Reactivity and Mechanistic Studies of 7 Azidoheptane 1 Sulfonyl Chloride

Reactions of the Sulfonyl Chloride Moiety in 7-Azidoheptane-1-sulfonyl chloride

The sulfonyl chloride group is a highly reactive functional group that readily participates in nucleophilic substitution reactions. nih.gov The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic, making it susceptible to attack by a wide variety of nucleophiles. magtech.com.cn

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the most common reaction pathway for sulfonyl chlorides. nih.gov This reaction proceeds through a two-step mechanism: nucleophilic attack on the sulfur atom to form a tetrahedral intermediate, followed by the expulsion of the chloride leaving group. rsc.org

This compound is expected to react readily with primary and secondary amines to form the corresponding sulfonamides. cbijournal.comorganic-chemistry.org This reaction, often carried out in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is a cornerstone of sulfonamide synthesis. researchgate.netsigmaaldrich.com The reaction is generally high-yielding and tolerates a wide range of functional groups on the amine. cbijournal.com

The general reaction can be depicted as follows:

N₃-(CH₂)₇-SO₂Cl + R¹R²NH → N₃-(CH₂)₇-SO₂NR¹R² + HCl

With Primary Amines (R² = H): The reaction yields N-substituted sulfonamides. These products still possess an acidic proton on the nitrogen atom. libretexts.org

With Secondary Amines: The reaction affords N,N-disubstituted sulfonamides.

The table below illustrates the expected products from the reaction of this compound with various primary and secondary amines.

AmineProduct
AnilineN-phenyl-7-azidoheptane-1-sulfonamide
BenzylamineN-benzyl-7-azidoheptane-1-sulfonamide
DiethylamineN,N-diethyl-7-azidoheptane-1-sulfonamide
Piperidine1-((7-azidoheptyl)sulfonyl)piperidine

In a similar fashion to amines, alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride to yield sulfonate esters. researchgate.netresearchgate.netresearchgate.net This reaction is also typically performed in the presence of a base to facilitate the deprotonation of the alcohol or phenol, thereby increasing its nucleophilicity. sapub.orgyoutube.com

The general reaction is as follows:

N₃-(CH₂)₇-SO₂Cl + R-OH → N₃-(CH₂)₇-SO₂-OR + HCl

The reactivity of the alcohol can influence the reaction conditions required, with more acidic phenols generally reacting more readily than aliphatic alcohols. researchgate.netrsc.org

The following table shows potential sulfonate esters formed from this compound.

Alcohol/PhenolProduct
MethanolMethyl 7-azidoheptane-1-sulfonate
PhenolPhenyl 7-azidoheptane-1-sulfonate
IsopropanolIsopropyl 7-azidoheptane-1-sulfonate
p-Cresolp-tolyl 7-azidoheptane-1-sulfonate

Hydrazine (B178648) and its derivatives are also effective nucleophiles for reacting with sulfonyl chlorides. The reaction of this compound with hydrazine would be expected to yield the corresponding sulfonyl hydrazide. lookchem.comrsc.org

N₃-(CH₂)₇-SO₂Cl + H₂N-NH₂ → N₃-(CH₂)₇-SO₂-NHNH₂ + HCl

This reaction can sometimes be complicated by the formation of 1,2-disulfonylhydrazines, depending on the reaction conditions and stoichiometry. rsc.org Other nucleophiles, such as azide (B81097) ions (to form a sulfonyl azide) or the anions of thiols (to form thiosulfonates), could also react with the sulfonyl chloride moiety, although the presence of the terminal azide group on the starting material might lead to competitive reactions or the formation of polymeric materials under certain conditions.

Radical Pathways Involving Sulfonyl Chlorides

While less common than ionic pathways, sulfonyl chlorides can participate in radical reactions. magtech.com.cn Under specific conditions, such as in the presence of a radical initiator or upon photolysis, the S-Cl bond can undergo homolytic cleavage to generate a sulfonyl radical (R-SO₂•) and a chlorine radical (Cl•). These sulfonyl radicals can then participate in various radical processes, including addition to alkenes and alkynes. For this compound, this would open up pathways to a different class of compounds, although the azide group's stability under such conditions would need to be considered.

Ionic Reactions and Electrophilic Activation

The sulfonyl chloride group itself is a potent electrophile. nih.gov Its reactions are predominantly ionic in nature, proceeding through the nucleophilic attack on the electron-deficient sulfur atom as detailed above. The term "electrophilic activation" in this context typically refers to the inherent reactivity of the sulfonyl chloride. Lewis acids can be used to further enhance the electrophilicity of the sulfonyl chloride, though this is often unnecessary given its high intrinsic reactivity.

Exploration of Chemoselectivity and Orthogonality with Azide Group

The bifunctional nature of this compound, possessing both a reactive sulfonyl chloride and a stable azide group, allows for selective and orthogonal chemical transformations. This characteristic is crucial in complex multi-step syntheses, particularly in bioconjugation and materials science, where precise control over which functional group reacts is paramount.

The sulfonyl chloride moiety is a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonates, and thioesters, respectively. magtech.com.cnresearchgate.net These reactions typically proceed under mild conditions and are often utilized for the introduction of the azidoheptyl linker to a target molecule. The reactivity of the sulfonyl chloride is generally high, allowing for efficient conjugation. researchgate.netrsc.org

Conversely, the azide group is remarkably stable under the conditions typically employed for the reactions of the sulfonyl chloride. It is considered a "bioorthogonal" functional group, meaning it does not readily react with the functional groups commonly found in biological systems. glenresearch.comnih.gov This inertness allows for the chemoselective reaction of the sulfonyl chloride in the presence of the azide, without the need for protecting groups.

The orthogonality of the two functional groups is a key feature. Once the sulfonyl chloride has been reacted, the azide moiety remains available for subsequent, highly specific ligation reactions. This two-step approach enables the construction of complex molecular architectures where different components can be introduced sequentially and with high fidelity. For instance, a biomolecule can first be tagged with the this compound via its sulfonyl chloride group. The resulting azide-functionalized biomolecule can then be selectively reacted with a molecule containing a complementary functional group, such as an alkyne or a phosphine (B1218219), through click chemistry or Staudinger ligation, respectively. thermofisher.comnih.gov

Reactions of the Azide Moiety in this compound

The azide group in this compound serves as a versatile handle for a variety of highly selective and efficient conjugation reactions. These transformations are central to its application in fields requiring the precise assembly of molecular components.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide group readily participates in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." wikipedia.orgorganic-chemistry.orgslideshare.netslideshare.net This class of reactions is characterized by high yields, mild reaction conditions, and the formation of a stable triazole ring. youtube.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction. glenresearch.comnih.gov It involves the reaction of the azide moiety of this compound with a terminal alkyne in the presence of a copper(I) catalyst. nih.gov This reaction proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. nih.govwikipedia.org The CuAAC reaction is known for its rapid kinetics and tolerance to a wide range of functional groups, making it suitable for complex molecular systems. glenresearch.comnih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov

Table 1: Key Features of CuAAC with this compound

FeatureDescription
Reactants Azide (from this compound), Terminal Alkyne
Catalyst Copper(I) source (e.g., Cu(I) salts, or Cu(II) with a reducing agent)
Product 1,4-disubstituted 1,2,3-triazole
Regioselectivity High (exclusively 1,4-isomer)
Reaction Conditions Mild, often in aqueous or organic solvents
Advantages High yield, fast reaction rates, bioorthogonal
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free alternative to CuAAC. magtech.com.cnresearchgate.net This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DIBO) or a biarylazacyclooctynone (BARAC), which reacts spontaneously with the azide group of this compound. magtech.com.cnnih.gov The driving force for this reaction is the relief of ring strain in the cycloalkyne upon cycloaddition. magtech.com.cn SPAAC is particularly valuable for applications in living systems where the toxicity of a copper catalyst is a concern. nih.govnih.gov The reaction kinetics of SPAAC can be tuned by modifying the structure of the strained alkyne. magtech.com.cn

Table 2: Comparison of CuAAC and SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required (Copper I)Not required
Alkyne Reactant Terminal AlkyneStrained Cycloalkyne (e.g., DIBO, BARAC)
Toxicity Potential cytotoxicity due to copper catalystGenerally considered non-toxic and biocompatible
Reaction Rate Generally very fastCan be fast, dependent on the strain of the cycloalkyne
Applications Broad, including in vitro and some in vivo applications with ligands to sequester copperIdeal for live-cell imaging and in vivo applications
Other Catalyst-Free Azide Cycloadditions

While CuAAC and SPAAC are the most prominent, other catalyst-free cycloadditions involving azides exist. For instance, azides can react with activated alkenes, such as enamines, under thermal conditions to form triazolines, which can then be oxidized to triazoles. beilstein-journals.org Reactions with electron-deficient alkynes can also proceed without a catalyst, although they often require elevated temperatures and may result in a mixture of regioisomers. wikipedia.orgnih.gov The development of organocatalysts for azide-alkyne cycloadditions is also an emerging area, offering a metal-free approach to control regioselectivity. nih.gov

Staudinger Ligation Chemistry

The Staudinger ligation is another powerful and bioorthogonal reaction that utilizes the azide functionality of this compound. nih.gov This reaction involves the initial formation of an aza-ylide intermediate through the reaction of the azide with a phosphine. wikipedia.org In the classic Staudinger ligation, this intermediate is trapped by an intramolecular electrophile, typically an ester, to form a stable amide bond. thermofisher.com

A "traceless" version of the Staudinger ligation is also widely used, where the phosphine reagent is designed to be excised during the reaction, leaving behind a native amide bond. rsc.org This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it well-suited for the modification of sensitive biological molecules. nih.govnih.gov The Staudinger ligation offers an alternative to click chemistry for forming covalent linkages, particularly when the formation of a triazole ring is not desired. thermofisher.comrsc.org

Alternative Transformations of the Azide Group

In the context of bifunctional compounds like this compound, the azide group offers a versatile handle for various chemical transformations beyond simple reduction. The reactivity of the azide can be harnessed to introduce diverse functionalities, provided the reaction conditions are mild enough to tolerate the electrophilic sulfonyl chloride moiety.

One of the most prominent reactions of organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. This reaction, particularly the copper-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and tolerance of a wide range of functional groups. It is conceivable that this compound could undergo chemoselective cycloaddition with a terminal alkyne, leaving the sulfonyl chloride group intact for subsequent reactions. The reaction would likely proceed under standard CuAAC conditions, employing a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, in a suitable solvent system such as a mixture of water and an organic solvent.

Another significant transformation of the azide group is the Staudinger reaction, which involves the reaction of the azide with a phosphine, typically triphenylphosphine, to form an aza-ylide intermediate. This intermediate can then be hydrolyzed to afford a primary amine or trapped with an electrophile, such as an aldehyde or ketone, in an aza-Wittig reaction to form an imine. The conditions for the Staudinger ligation are generally mild and could potentially be applied to this compound without affecting the sulfonyl chloride group.

Furthermore, azides can participate in reactions with radicals. For instance, radical-mediated hydroazidation of olefins using sulfonyl azides as the azide source has been reported. While in the case of this compound the azide is already present, this reactivity highlights the ability of the azido (B1232118) group to engage in radical processes.

The following table summarizes potential alternative transformations of the azide group in a molecule like this compound, based on the general reactivity of organic azides.

TransformationReagents and ConditionsExpected Product Moiety
Huisgen 1,3-Dipolar Cycloaddition Terminal alkyne, Cu(I) catalyst (e.g., CuSO₄, sodium ascorbate), solvent (e.g., t-BuOH/H₂O)1,2,3-Triazole
Staudinger Ligation Triphenylphosphine (PPh₃), followed by hydrolysisPrimary amine
Aza-Wittig Reaction Triphenylphosphine (PPh₃), then an aldehyde or ketoneImine

It is important to note that the success of these transformations would be highly dependent on the specific reaction conditions and the choice of reagents to ensure the preservation of the sulfonyl chloride functionality.

Reaction Mechanism Elucidation

Due to the lack of specific literature on this compound, the elucidation of its reaction mechanisms relies on the established principles of reactivity for its constituent functional groups.

Kinetic Studies and Activation Parameters

While no specific kinetic studies have been published for this compound, the rates of reaction for both the azide and sulfonyl chloride moieties can be inferred from studies on analogous compounds.

The kinetics of the Huisgen 1,3-dipolar cycloaddition of azides are well-documented. The reaction is typically second-order, being first-order in both the azide and the alkyne. The activation energy for the thermal cycloaddition is relatively high, but it is significantly lowered in the presence of a copper(I) catalyst. For example, the activation barrier for the cycloaddition of phenyl azide with a cycloalkyne has been computationally shown to decrease significantly with decreasing ring size of the alkyne.

For the sulfonyl chloride group, kinetic studies on the solvolysis of various arenesulfonyl chlorides have been conducted. These reactions are generally found to follow an SN2-type mechanism. The chloride-chloride exchange reaction in arenesulfonyl chlorides has been investigated, and the second-order rate constants and activation parameters have been determined for a range of substituted derivatives. dntb.gov.ua For instance, the Hammett equation has been applied to correlate the exchange rates with the electronic effects of substituents on the aromatic ring, yielding a positive ρ-value, which indicates that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. dntb.gov.ua

A hypothetical kinetic study of the reaction of this compound with a nucleophile would likely reveal second-order kinetics, with the rate being dependent on the concentrations of both the sulfonyl chloride and the nucleophile. The activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, would provide insights into the structure of the transition state. A large negative entropy of activation would be consistent with a highly ordered SN2 transition state.

Transition State Analysis and Computational Chemistry

Computational chemistry provides a powerful tool for analyzing the transition states of reactions involving this compound, even in the absence of experimental data. Density Functional Theory (DFT) calculations can be employed to model the geometries and energies of reactants, products, and transition states.

For the cycloaddition reaction of the azide group, computational studies on similar systems have shown that the transition state involves the concerted but asynchronous formation of the two new sigma bonds between the azide and the alkyne. The geometry of the transition state and its energy relative to the reactants determine the regioselectivity of the reaction.

In the case of nucleophilic substitution at the sulfonyl chloride group, DFT calculations have been used to investigate the SN2 mechanism for the chloride-chloride exchange in arenesulfonyl chlorides. dntb.gov.ua These studies have revealed a single transition state, providing evidence against an addition-elimination mechanism in this specific case. dntb.gov.ua The transition state is characterized by the incoming and outgoing chloride ions being in a trigonal bipyramidal arrangement around the sulfur atom. The reliability of such calculations is supported by the good correlation between the calculated relative rate constants and experimental kinetic data. dntb.gov.ua

For this compound, computational analysis could be used to predict the activation barriers for the competing reactions of the azide and sulfonyl chloride groups under various conditions. This would allow for a theoretical assessment of the chemoselectivity. For example, the energy barrier for the reaction of the sulfonyl chloride with an amine could be compared to the barrier for the cycloaddition of the azide with an alkyne. Such calculations would be invaluable in designing synthetic routes that selectively target one of the two functional groups.

Applications of 7 Azidoheptane 1 Sulfonyl Chloride in Chemical Biology and Advanced Materials

Bioconjugation Strategies and Biomolecular Labeling with 7-Azidoheptane-1-sulfonyl chloride

The power of this compound lies in its dual-ended reactivity. The sulfonyl chloride group provides a handle for covalent attachment to biomolecules, while the azide (B81097) group serves as a bioorthogonal tag for subsequent modifications through "click chemistry." This dual functionality makes it a valuable reagent for a variety of bioconjugation strategies.

Site-Specific Modification of Peptides and Proteins

The sulfonyl chloride moiety of this compound can react with nucleophilic residues on proteins, such as the amine groups of lysine (B10760008) residues and the N-terminus. nih.gov This reaction forms a stable sulfonamide bond, effectively tethering the azidoheptyl chain to the protein. While reactions with lysine can occur, achieving site-specificity can be challenging due to the abundance of lysine residues on protein surfaces. nih.gov However, under controlled conditions, preferential labeling of the more nucleophilic N-terminal amine can be achieved. nih.gov

The true power of this modification comes from the installed azide group. This bioorthogonal handle is essentially invisible to the complex biological milieu of a cell, remaining inert until a specific reaction partner is introduced. nih.gov This allows for a two-step labeling strategy. First, the protein of interest is tagged with this compound. Then, a molecule containing a strained alkyne or phosphine (B1218219) can be introduced, which will specifically "click" with the azide, allowing for the attachment of a wide range of functionalities, such as fluorescent dyes, affinity tags, or drug molecules. nih.gov This approach has been widely used for the site-specific labeling of proteins for various applications. nih.govnih.gov

Functionalization of Nucleic Acids and Lipids

The applications of this compound extend beyond the realm of proteins. The internucleotide phosphite (B83602) intermediates formed during the solid-phase synthesis of oligonucleotides are nucleophilic and can react with sulfonyl azides. nih.gov This reaction allows for the incorporation of the azidoheptyl group onto the phosphate (B84403) backbone of DNA or RNA. nih.gov This method provides an efficient way to introduce azide functionalities into nucleic acids, which can then be used for a variety of downstream applications, including the attachment of labels for imaging or the construction of complex nucleic acid architectures. nih.gov

Similarly, lipids containing free amine or hydroxyl groups can be modified with this compound. For instance, the primary amine of phosphatidylethanolamine (B1630911) or the hydroxyl group of cholesterol could be targeted. This introduces an azide handle into the lipid, which can then be used to attach probes for studying lipid trafficking and localization within cell membranes. The long heptane (B126788) chain of the reagent is advantageous in this context, as it mimics the fatty acid chains of lipids, potentially improving its incorporation into lipid bilayers. The subsequent click reaction can be used to attach fluorophores for imaging or other reporters to track the lipid's journey through the cell. nih.gov

Development of Dual-Labeling Reagents

The bifunctional nature of this compound inherently makes it a precursor for dual-labeling reagents. One end, the sulfonyl chloride, can be reacted with a molecule of interest, for example, a fluorescent dye containing a reactive amine. This creates a new probe that now carries an azide group. This azido-functionalized probe can then be used in a second labeling step to react with a biomolecule that has been modified to contain a clickable handle, such as an alkyne. This strategy allows for the creation of custom probes and the sequential labeling of different targets within a complex system. For instance, a protein could be labeled with an alkyne, and a second biomolecule could be targeted with the azido-probe, allowing for the study of their interaction. The development of doubly labeled oligonucleotide probes has been shown to improve signal intensity in techniques like fluorescence in situ hybridization (FISH). nih.gov

Development of Bioorthogonal Probes and Reporters

The azide group of this compound is a key player in the field of bioorthogonal chemistry. nih.gov This field focuses on chemical reactions that can occur in living systems without interfering with native biochemical processes. The azide-alkyne cycloaddition, a prominent example of a bioorthogonal reaction, provides a powerful tool for developing probes and reporters to study biology in its natural context. nih.govresearchgate.net

Probes for Studying Biological Processes in Live Systems

By attaching this compound to a molecule that targets a specific biological process, researchers can create powerful probes for live-cell imaging. For example, if a small molecule inhibitor of an enzyme is modified with this reagent, the resulting azido-probe can be used to track the inhibitor's distribution and target engagement within living cells. After the probe has bound to its target, a fluorescently-labeled alkyne can be added, which will specifically react with the azide, lighting up the location of the enzyme of interest. researchgate.netnih.gov This "turn-on" fluorescence approach is particularly valuable as it minimizes background signal from unbound probes. researchgate.net

The ability to perform these reactions in live cells opens the door to studying dynamic processes in real-time. For example, the metabolic incorporation of azide-modified sugars, amino acids, or nucleosides allows for the labeling of newly synthesized glycans, proteins, and nucleic acids. nih.gov These azide-tagged biomolecules can then be visualized by reaction with a fluorescent alkyne, providing a snapshot of metabolic activity within the cell.

Enabling Advanced Imaging Modalities

The covalent attachment of probes derived from this compound can facilitate the use of a variety of advanced imaging techniques. nih.gov Beyond standard fluorescence microscopy, the specific labeling of biomolecules with high-affinity probes can enhance the capabilities of super-resolution microscopy techniques, which can visualize cellular structures with unprecedented detail.

Furthermore, the azide group can be used to attach reporters for other imaging modalities. For example, a chelating agent for a positron-emitting radionuclide could be attached via click chemistry, enabling positron emission tomography (PET) imaging. nih.gov This allows for the non-invasive imaging of biological processes in whole organisms. The versatility of the click reaction allows for the incorporation of a wide range of imaging agents, making this compound a valuable tool for multimodal imaging approaches. nih.gov

Applications in Proteomic Investigations

The field of proteomics, which aims to study the entire set of proteins in a biological system, can greatly benefit from the use of chemical probes to elucidate protein function and interactions. Activity-based protein profiling (ABPP) is a powerful proteomic technique that utilizes such probes to target active enzymes within a complex proteome. nih.gov

This compound is well-suited for the design of activity-based probes. The sulfonyl chloride "warhead" can covalently bind to the active site of certain enzyme classes, such as serine proteases, leading to their irreversible inhibition and labeling. frontiersin.org Following this labeling event, the terminal azido (B1232118) group is displayed, allowing for the "clicking" on of a reporter tag, such as a fluorophore or a biotin (B1667282) affinity handle. This two-step approach circumvents the need to synthesize bulky probes that may have poor cell permeability. nih.gov

Table 1: Potential Steps in a Proteomic Investigation Using this compound

StepDescriptionPurpose
1. Probe Incubation A biological sample (e.g., cell lysate) is incubated with this compound.The sulfonyl chloride group covalently reacts with target proteins.
2. Click Reaction An alkyne-containing reporter molecule (e.g., alkyne-biotin) is added along with a copper catalyst.The reporter molecule is attached to the azido group of the probe.
3. Enrichment If a biotin tag was used, the labeled proteins are enriched using streptavidin-coated beads.Isolation of the target proteins from the complex mixture.
4. Analysis The enriched proteins are identified and quantified using mass spectrometry.Identification of the proteins that reacted with the probe.

This strategy could be employed to identify novel enzyme targets, profile enzyme activity in disease states, or screen for potential drug candidates in a competitive ABPP format. nih.gov

Contributions to Functional Materials and Polymer Chemistry

The unique chemical properties of this compound also lend themselves to the development of advanced materials with tailored functionalities.

In polymer chemistry, this compound can be used as a functional initiator or for the post-polymerization modification of polymers. For instance, polymers with pendant hydroxyl or amine groups can be reacted with this compound to introduce azido functionalities along the polymer backbone. These azide-terminated polymers can then be used in "click" reactions to attach a wide array of molecules, such as drugs, imaging agents, or targeting ligands. nih.govnih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a common technique for synthesizing polymers with controlled molecular weights and architectures. nih.gov An azide-containing chain transfer agent can be used to produce polymers with a terminal azide group, which can then be clicked with various alkyne-containing molecules. nih.gov Similarly, this compound could potentially be used to functionalize polymers created through other polymerization methods, provided they contain suitable nucleophilic sites.

The modification of surfaces is crucial for improving the biocompatibility and functionality of biomedical devices and for the development of sensitive biosensors. nih.govnih.gov this compound can be a valuable tool for surface functionalization. The sulfonyl chloride group can react with hydroxyl or amine groups present on the surfaces of materials like silica (B1680970), glass, or certain polymers, covalently attaching the azido-heptyl linker. nih.gov

This azido-functionalized surface can then be used as a platform for the immobilization of biomolecules. For example, alkyne-modified antibodies, enzymes, or DNA strands can be "clicked" onto the surface to create a biosensor. For biomedical implants, polyethylene (B3416737) glycol (PEG) chains with a terminal alkyne can be attached to create a protein-repellent surface, thereby reducing biofouling. nih.gov

Table 2: Potential Scheme for Surface Modification

StageProcessOutcome
Activation A substrate with surface hydroxyl groups is treated with this compound.A covalently attached layer of azido-heptyl groups is formed.
Functionalization The azide-functionalized surface is exposed to a solution containing an alkyne-modified ligand and a copper catalyst.The ligand is specifically and covalently immobilized on the surface.
Application The functionalized surface is used in a biomedical or sensing application.Enhanced biocompatibility, specific cell capture, or signal detection.

Role in Chemical Probe Design and Drug Discovery Research

The development of novel chemical probes and drug candidates often relies on the ability to systematically modify a core molecular scaffold to explore structure-activity relationships.

This compound can serve as a versatile scaffold for the synthesis of a library of chemical probes. A known pharmacophore containing a nucleophilic handle can be reacted with the sulfonyl chloride end of the linker. The resulting azido-functionalized molecule can then be subjected to a variety of "click" reactions with different alkyne-containing fragments. This modular approach allows for the rapid generation of a diverse set of compounds for screening against a biological target.

This strategy is particularly useful for optimizing the properties of a lead compound, such as its potency, selectivity, or pharmacokinetic profile. The seven-carbon linker provides sufficient distance to avoid steric hindrance between the pharmacophore and the appended fragment.

As mentioned in the proteomics section, this compound is an ideal starting material for the creation of activity-based probes (ABPs). The general structure of such a probe would consist of a recognition element, the reactive sulfonyl chloride "warhead," and the azido handle for reporter tag installation. nih.gov

The design of effective ABPs requires a careful balance between reactivity and selectivity. The sulfonyl chloride group provides a good level of reactivity towards nucleophilic amino acid residues. By attaching a specific recognition element to the other end of the molecule (after a potential modification of the azido group or by building the molecule in a stepwise manner), the probe can be directed to a particular class of enzymes.

For example, a probe designed to target a specific family of proteases might incorporate a peptide sequence that is recognized by the active site of these enzymes. This would position the sulfonyl chloride warhead for covalent modification of a catalytic residue, leading to specific labeling. The subsequent click reaction with a fluorescent tag would then allow for the visualization and quantification of the active enzyme population. nih.gov

Computational and Theoretical Investigations of 7 Azidoheptane 1 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is no available research detailing the quantum chemical calculations of 7-azidoheptane-1-sulfonyl chloride. Such studies would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations to determine its molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential. These calculations would provide insights into the molecule's kinetic stability and the reactivity of its distinct functional groups—the azide (B81097) and the sulfonyl chloride. Without published data, any discussion on these aspects would be purely speculative.

Prediction of Reaction Pathways and Energetics for Orthogonal Transformations

There is a lack of theoretical studies on the reaction pathways and energetics of orthogonal transformations involving this compound. Computational modeling could predict the activation barriers for reactions at the azide (e.g., Staudinger ligation, copper-catalyzed or strain-promoted azide-alkyne cycloaddition) and the sulfonyl chloride (e.g., sulfonamide formation). This would be invaluable for designing synthetic strategies that selectively address one functional group while leaving the other intact. Without these theoretical predictions, chemists must rely solely on empirical observations.

In Silico Design of Novel Bifunctional Reagents and Derivatives

No in silico design studies based on the this compound scaffold are present in the current body of scientific literature. Such computational work would involve modifying the parent structure—for instance, by altering the linker length, introducing different functional groups, or substituting the alkyl chain—to tune its reactivity, solubility, or other properties. These in silico experiments are essential for the rational design of new chemical tools for applications in chemical biology and materials science.

Future Perspectives and Emerging Research Directions

Exploration of New Reaction Manifolds for Bifunctional Compounds

The presence of two distinct reactive sites on 7-azidoheptane-1-sulfonyl chloride allows for its participation in a variety of chemical transformations. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonates, and thioesters, respectively. In contrast, the azide (B81097) group can undergo a range of bioorthogonal reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC), as well as the Staudinger ligation.

Future research will likely focus on exploring novel, selective, and orthogonal reaction schemes that leverage this bifunctionality. wikipedia.orgoup.com This could involve the development of one-pot, multi-component reactions where each functional group reacts sequentially or simultaneously under different catalytic conditions. For instance, the sulfonyl chloride could first be reacted with a primary amine, followed by the "click" reaction of the azide with a terminal alkyne. This would allow for the rapid and efficient construction of complex molecular architectures from simple building blocks.

Table 1: Potential Reaction Schemes for this compound

Functional GroupReaction TypeReactantProduct
Sulfonyl ChlorideNucleophilic SubstitutionAmine (R-NH2)Sulfonamide
Sulfonyl ChlorideNucleophilic SubstitutionAlcohol (R-OH)Sulfonate Ester
AzideAzide-Alkyne CycloadditionAlkyneTriazole
AzideStaudinger LigationPhosphine (B1218219)Aza-ylide

Integration into Automated Synthesis Platforms and High-Throughput Screening

The modular nature of bifunctional compounds like this compound makes them ideal candidates for integration into automated synthesis platforms. nih.gov These platforms enable the rapid synthesis of large libraries of compounds by systematically varying the building blocks that react with each of the functional groups. nih.gov For example, an automated synthesizer could be programmed to react this compound with a diverse set of amines to create a library of sulfonylated azides. These intermediates could then be subjected to a panel of alkynes in a high-throughput screening format to identify molecules with desired biological activities.

This approach significantly accelerates the drug discovery process by allowing for the parallel synthesis and screening of thousands of compounds. nih.gov The ability to generate large and diverse chemical libraries is crucial for identifying lead compounds against a wide range of biological targets.

Advanced Applications in Systems Biology and Multi-Omics Research

The unique properties of this compound make it a potentially valuable tool for systems biology and multi-omics research. The sulfonyl chloride can be used to covalently label proteins and other biomolecules containing nucleophilic residues, while the azide serves as a handle for subsequent fluorescent or affinity tagging via click chemistry. This "tag-and-modify" strategy can be used to:

Identify protein-protein interactions: By crosslinking interacting proteins in their native cellular environment.

Profile enzyme activities: By designing activity-based probes that target specific enzyme classes.

Map post-translational modifications: By selectively labeling modified proteins.

The ability to simultaneously capture and identify multiple classes of biomolecules will provide a more holistic view of cellular processes and will be instrumental in unraveling complex biological networks.

Sustainable Synthesis and Green Chemistry Approaches for Production

The traditional synthesis of sulfonyl chlorides and azides often involves the use of harsh reagents and generates significant chemical waste. organic-chemistry.orgnih.gov Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the production of this compound.

Recent advances in green chemistry offer promising alternatives. For instance, the synthesis of sulfonyl chlorides can be achieved through the oxidative chlorination of thiols using greener oxidants like hydrogen peroxide. organic-chemistry.org Similarly, the conversion of sulfonyl chlorides to sulfonyl azides can be carried out in environmentally benign solvents such as polyethylene (B3416737) glycol (PEG). tandfonline.comtandfonline.comresearchgate.net These methods not only reduce the environmental impact of the synthesis but can also lead to higher yields and purity of the final product. tandfonline.comresearchgate.net Furthermore, photocatalytic methods are emerging as a sustainable alternative for the synthesis of sulfonyl chlorides under mild conditions. acs.orgnih.gov

The development of robust and scalable green synthesis routes will be critical for making this compound and other valuable bifunctional reagents more accessible for a wide range of scientific and industrial applications.

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodological Guidance : Follow ZDHC MRSL limits for hazardous chemicals. Use fume hoods, explosion-proof equipment, and personal protective gear (e.g., nitrile gloves, face shields). Conduct risk assessments using SDS documentation compliant with GHS. Dispose of waste via approved incineration facilities. Document safety protocols in the "Experimental" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.